Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with 2-chloropropanoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may use more efficient equipment and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 5-[(2-chloropropanoyl)amino]isophthalic acid and methanol.
Scientific Research Applications
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate involves its interaction with specific molecular targets, such as proteins or enzymes, through covalent or non-covalent bonding . The compound can modify the activity of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(2-bromopropanoyl)amino]isophthalate
- Dimethyl 5-[(2-iodopropanoyl)amino]isophthalate
- Dimethyl 5-[(2-fluoropropanoyl)amino]isophthalate
Uniqueness
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate is unique due to the presence of the chlorine atom in the 2-chloropropanoyl group, which imparts specific reactivity and properties to the compound . This makes it particularly useful in certain chemical reactions and research applications compared to its bromine, iodine, or fluorine analogs .
Properties
IUPAC Name |
dimethyl 5-(2-chloropropanoylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-5-8(12(17)19-2)4-9(6-10)13(18)20-3/h4-7H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCOBCATAOLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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